Generation of ETD Reagents: “2-Fluoro-5-iodobenzoic acid” has been shown to generate ETD reagents via Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID) .
“2-Amino-5-iodobenzoic acid”, a compound similar to “2-Amino-5-fluoro-3-iodobenzoic acid”, is used in a wide range of medical and industrial applications . It is used in human and animal nutrition products, as well as in antiseptics and disinfectants . It also serves as a pharmaceutical intermediate and is used in the production of polarizing films for liquid crystal display (LCD) chemicals .
“2-Fluoro-5-iodobenzoic acid”, another similar compound, may be used in the preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid . These compounds are derivatives of quinolonic acid, a type of organic compound that has various applications in the field of organic synthesis .
2-Amino-5-fluoro-3-iodobenzoic acid is an aromatic compound characterized by the presence of an amino group, a fluorine atom, and an iodine atom on a benzoic acid framework. Its chemical formula is C7H5FINO2, and it features a unique arrangement of functional groups that contribute to its chemical properties and biological activities. The compound is notable for its potential applications in pharmaceuticals and as a building block in organic synthesis.
There is no current information available on the specific mechanism of action of 2-Amino-5-iodobenzoic acid.
Due to the lack of specific data, it's advisable to handle 2-Amino-5-iodobenzoic acid with caution, assuming similar properties to other aromatic amines and iodides. Possible hazards include:
The reactivity of 2-Amino-5-fluoro-3-iodobenzoic acid is influenced by its functional groups. Key reactions include:
For example, 2-amino-5-fluoro-3-iodobenzoic acid can be synthesized from 2-amino-5-fluorobenzoic acid through a reaction involving iodine sources like potassium iodide in acidic conditions .
Research indicates that 2-Amino-5-fluoro-3-iodobenzoic acid exhibits various biological activities, including:
The compound's unique halogen substitutions may enhance its interaction with biological targets compared to non-halogenated analogs.
Several methods have been developed for synthesizing 2-Amino-5-fluoro-3-iodobenzoic acid:
2-Amino-5-fluoro-3-iodobenzoic acid has several notable applications:
Interaction studies focus on how 2-Amino-5-fluoro-3-iodobenzoic acid interacts with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding its potential therapeutic effects and mechanisms of action. Research indicates that halogenated compounds often exhibit increased binding affinity to biological targets due to enhanced hydrophobic interactions and steric effects.
Several compounds share structural similarities with 2-Amino-5-fluoro-3-iodobenzoic acid. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 2-Amino-3-iodobenzoic acid | C7H6INO2 | Similar amino and iodo substitutions; different position of iodine. |
| 2-Amino-5-chloro-benzoic acid | C7H6ClN | Chlorine instead of fluorine; different reactivity profile. |
| 5-Fluoro-2-iodobenzoic acid | C7H4FIO2 | Lacks the amino group; primarily used in synthetic applications. |
| 3-Iodobenzoic acid | C7H5IO2 | No amino or fluorine groups; used in various chemical syntheses. |
The uniqueness of 2-Amino-5-fluoro-3-iodobenzoic acid lies in its combination of an amino group, fluorine, and iodine on the benzoic framework, which may enhance its biological activity compared to similar compounds without these substitutions. The presence of both halogens (fluorine and iodine) allows for diverse reactivity patterns not observed in non-halogenated or single-halogenated analogs.